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Compound of Interest

Compound Name:
4-(1-aminoethyl)-5-methyl-1,3-

thiazol-2-amine

CAS No.: 1861128-96-2

Cat. No.: B2756197 Get Quote

Executive Summary: The Methyl Positioning
Effect[2]
In medicinal chemistry, the 2-aminothiazole scaffold is a privileged structure found in numerous

therapeutics (e.g., Pramipexole, Abafungin, Avatrombopag). However, its utility is often

compromised by metabolic instability and oxidative liabilities.

This guide provides a technical comparison between two primary isomers: 2-amino-4-

methylthiazole and 2-amino-5-methylthiazole.[1]

The Core Insight: The stability differential between these isomers is driven by the C5 "Metabolic

Soft Spot."

2-Amino-4-methylthiazole: The C5 position remains unsubstituted and electron-rich, making

it highly susceptible to electrophilic attack and CYP450-mediated oxidation.

2-Amino-5-methylthiazole: The methyl group at C5 sterically and electronically blocks the

primary metabolic site, significantly enhancing metabolic half-life (

) and reducing intrinsic clearance (

).
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Chemical Stability Profile
Electronic Properties & pKa
The basicity of the exocyclic amine and the endocyclic nitrogen dictates the compound's

behavior in solution and its reactivity toward electrophiles.

Property
2-Amino-4-
methylthiazole

2-Amino-5-
methylthiazole

Impact on Stability

pKa (Conj.[2] Acid) ~5.3 - 5.4 5.42 ± 0.10

Comparable basicity;

both protonate at

endocyclic N in acidic

media.

LogP ~1.1 ~1.6

5-Methyl is slightly

more lipophilic,

affecting membrane

permeability.

Nucleophilicity High at C5 Blocked at C5

Critical: C5 is the most

nucleophilic carbon in

the 4-methyl isomer.

Thermal Stability
Moderate (mp 42-

44°C)
Higher (mp 93-98°C)

5-Methyl isomer has

superior solid-state

lattice energy/stability.

Oxidative Degradation Mechanisms
Thiazole amines are sensitive to oxidation, particularly at the ring sulfur and the endocyclic

nitrogen.

S-Oxidation: Formation of sulfoxides/sulfones, leading to ring opening.

N-Oxidation: Formation of N-oxides at the ring nitrogen.

Ring Cleavage: Under photolytic or strong oxidative stress, the C-S bond is vulnerable.
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Key Difference: The 2-amino-4-methyl isomer is more prone to oxidative polymerization

because the unsubstituted C5 position can participate in radical coupling reactions.

Metabolic Stability & SAR Analysis
This section details the "Metabolic Blocking" strategy, a fundamental principle in optimizing

thiazole kinetics.

The C5 Vulnerability (Mechanism of Action)
Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4) preferentially target electron-

rich aromatic systems. In 2-aminothiazoles, the C5 position is electronically activated by the

electron-donating amino group at C2.

Scenario A (4-Methyl): The C5 proton is easily abstracted or the carbon is epoxidized,

leading to ring opening and rapid clearance.

Scenario B (5-Methyl): The methyl group prevents direct oxidation at C5. Metabolic attack is

forced to the methyl group itself (benzylic-like oxidation), which is generally a slower

process.

Visualization: Metabolic Blockade Pathway
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Figure 1: Comparative metabolic pathways. The 4-methyl isomer undergoes rapid ring

oxidation at C5, while the 5-methyl isomer forces a slower side-chain oxidation.

Experimental Protocols
To validate these stability profiles in your own lab, use the following self-validating protocols.
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Forced Degradation Study (ICH Q1A Compliant)
Objective: Determine intrinsic stability and identify degradation products.

Reagents:

0.1 M HCl, 0.1 M NaOH

3%

[3]

HPLC Mobile Phase (Acetonitrile/Water + 0.1% Formic Acid)

Workflow:

Preparation: Dissolve 1 mg/mL of the aminothiazole in Methanol/Water (50:50).

Acid Stress: Mix 1 mL sample + 1 mL 0.1 M HCl. Incubate at 60°C for 4 hours.

Base Stress: Mix 1 mL sample + 1 mL 0.1 M NaOH. Incubate at 60°C for 4 hours.

Oxidative Stress: Mix 1 mL sample + 1 mL 3%

. Incubate at RT for 2 hours (Protect from light).

Analysis: Quench samples (neutralize acid/base). Analyze via LC-MS/MS monitoring for

M+16 (Oxidation) and M+32 (Sulfone) peaks.

Success Criteria: Mass balance >90% (Sum of parent + impurities).

Microsomal Stability Assay
Objective: Compare intrinsic clearance (

).[4]

Workflow:
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Incubation: Incubate test compound (1 µM) with pooled human liver microsomes (0.5 mg/mL

protein) in phosphate buffer (pH 7.4).

Initiation: Add NADPH-regenerating system (1 mM NADPH final).

Sampling: Aliquot at 0, 5, 15, 30, and 60 mins.

Quenching: Add ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).

Calculation: Plot ln(% remaining) vs. time. The slope

determines

.

Visualization: Stability Testing Workflow
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Stress Conditions (Parallel)

Start: 10 mM Stock Solution
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Figure 2: Step-by-step workflow for forced degradation profiling compliant with ICH guidelines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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